2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19BrN4O2S and its molecular weight is 519.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Compounds related to 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one have shown promising antimicrobial activities. For instance, derivatives incorporating the oxadiazol moiety have been evaluated for their effectiveness against various strains of bacteria and fungi, revealing a broad spectrum of antimicrobial properties. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of microorganisms (Kaneria et al., 2016).
Anti-Inflammatory and Analgesic Activities
Another research avenue for derivatives of this compound is their anti-inflammatory and analgesic effects. Studies have demonstrated that quinazolinone analogs, closely related to the structure , exhibit significant anti-inflammatory and analgesic activities. These findings indicate the potential for these compounds to be developed into new therapeutic agents for treating inflammation and pain-related disorders (Rajput & Singhal, 2013).
Anticonvulsant Properties
Furthermore, certain quinazolinone derivatives have been explored for their anticonvulsant properties. Research into compounds with similar structures has shown promising results, suggesting potential applications in the development of novel anticonvulsant medications. This research direction could lead to new treatments for epilepsy and related neurological disorders (Archana, Srivastava, & Kumar, 2002).
Anti-Tubercular Activity
Derivatives of this compound have also been investigated for their potential anti-tubercular activities. Studies suggest that these compounds could offer new pathways for treating tuberculosis, especially given the increasing resistance to existing medications. This line of research holds promise for addressing one of the world's most pressing public health challenges (Nagaladinne, Hindustan, & Nayakanti, 2020).
Antifungal and Antibacterial Agents
Additionally, quinazolinone derivatives have been synthesized and tested for their antifungal and antibacterial activities. These compounds have shown significant efficacy, suggesting their potential as the basis for developing new antifungal and antibacterial drugs. The quest for new antimicrobial agents is critical, given the global rise in drug-resistant infections (Mohamed et al., 2010).
properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O2S/c1-16-9-11-17(12-10-16)14-30-24(31)20-7-2-3-8-21(20)27-25(30)33-15-22-28-23(29-32-22)18-5-4-6-19(26)13-18/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUJPONNOLCYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.